Lipophilicity (XLogP3) Profiling: Balanced CNS Drug-Likeness Compared to Methoxy and Trifluoromethoxy Analogs
2-(3-(Difluoromethoxy)phenyl)ethanamine exhibits a computed XLogP3 of 2.2, positioning it between the 3-methoxy analog (XLogP3 = 1.6) and the 3-trifluoromethoxy analog (XLogP3 = 2.4), as determined by PubChem's XLogP3 algorithm [1]. This intermediate lipophilicity is within the optimal range (XLogP 1–3) for CNS drug candidates, offering a favorable balance between membrane permeability and aqueous solubility. The 3-methoxy analog (XLogP3 = 1.6) may exhibit insufficient passive permeability for CNS targets, while the 3-trifluoromethoxy analog (XLogP3 = 2.4) risks higher metabolic clearance due to increased lipophilicity [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 3-Methoxyphenethylamine: XLogP3 = 1.6; 3-Trifluoromethoxyphenethylamine: XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +0.6 vs methoxy; ΔXLogP3 = –0.2 vs trifluoromethoxy |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
For CNS-targeted programs, an XLogP3 of 2.2 provides an empirically favorable starting point for lead optimization, avoiding the permeability deficits of the methoxy analog and the excessive lipophilicity of the trifluoromethoxy analog.
- [1] PubChem Compound Summary for CID 45091388, CID 74866, CID 22292844. XLogP3-AA computed properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45091388 View Source
